molecular formula C10H10N2OS B1487017 2-m-Tolylamino-thiazol-4-one CAS No. 27052-16-0

2-m-Tolylamino-thiazol-4-one

Cat. No.: B1487017
CAS No.: 27052-16-0
M. Wt: 206.27 g/mol
InChI Key: GFQLBTVJHQTLFT-UHFFFAOYSA-N
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Description

2-m-Tolylamino-thiazol-4-one is a heterocyclic organic compound with the molecular formula C10H10N2OS

Mechanism of Action

Target of Action

Thiazole derivatives, to which 2-m-tolylamino-thiazol-4-one belongs, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with various biological targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

Thiazole compounds are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact interaction of this compound with its targets would depend on the specific molecular structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives , it is likely that this compound could influence multiple biochemical pathways. These could potentially include pathways related to inflammation, oxidative stress, cell proliferation, and others.

Result of Action

Based on the known activities of thiazole derivatives , it is possible that the compound could have effects such as modulating enzyme activity, altering cellular signaling, or affecting cell proliferation.

Biochemical Analysis

Biochemical Properties

2-m-Tolylamino-thiazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their function and leading to various biological effects .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, this compound may cause toxic or adverse effects, including cellular damage and organ toxicity . Therefore, it is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, this compound may affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-m-Tolylamino-thiazol-4-one typically involves the reaction of 3-methylphenylamine with thiazol-4-one derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-m-Tolylamino-thiazol-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-m-Tolylamino-thiazol-4-one has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may be employed in biological studies to investigate its interactions with various biomolecules.

  • Industry: It can be used in the production of materials with specific chemical properties.

Comparison with Similar Compounds

2-m-Tolylamino-thiazol-4-one can be compared with other similar compounds, such as:

  • Thiazol-4-one derivatives: These compounds share a similar core structure but may have different substituents.

  • Amino-thiazol-4-one derivatives: These compounds also contain an amino group but differ in their overall structure and properties.

Properties

IUPAC Name

2-(3-methylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQLBTVJHQTLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346102
Record name 2-m-Tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27052-16-0
Record name 2-[(3-Methylphenyl)amino]-4(5H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27052-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-m-Tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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